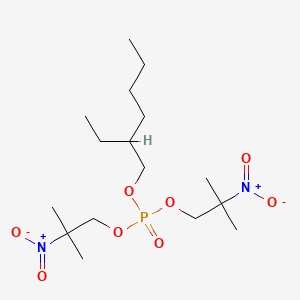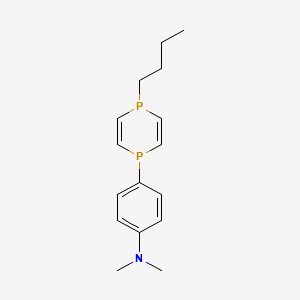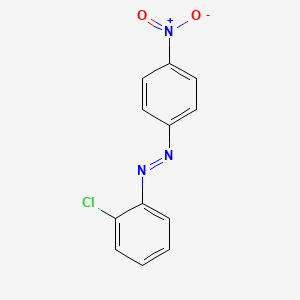
(E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (-N=N-) linking two aromatic rings, one substituted with a chlorine atom and the other with a nitro group. The (E)-configuration indicates that the substituents on the diazene group are on opposite sides, contributing to the compound’s stability and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method is as follows:
Diazotization: Aniline derivative (e.g., 2-chloroaniline) is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with another aromatic compound (e.g., 4-nitroaniline) in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Purification: Techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Reduction: H2/Pd-C, iron (Fe) and hydrochloric acid (HCl).
Substitution: Sodium ethoxide (NaOEt) in ethanol, potassium thiolate (KSR) in dimethyl sulfoxide (DMSO).
Major Products
Reduction: (E)-1-(2-Chlorophenyl)-2-(4-aminophenyl)diazene.
Substitution: (E)-1-(2-Substituted phenyl)-2-(4-nitrophenyl)diazene.
Aplicaciones Científicas De Investigación
(E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.
Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene: Similar structure but with a bromine atom instead of chlorine.
(E)-1-(2-Chlorophenyl)-2-(4-aminophenyl)diazene: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene is unique due to the presence of both chlorine and nitro substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
62820-76-2 |
|---|---|
Fórmula molecular |
C12H8ClN3O2 |
Peso molecular |
261.66 g/mol |
Nombre IUPAC |
(2-chlorophenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C12H8ClN3O2/c13-11-3-1-2-4-12(11)15-14-9-5-7-10(8-6-9)16(17)18/h1-8H |
Clave InChI |
XABWTJCZKJSGDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


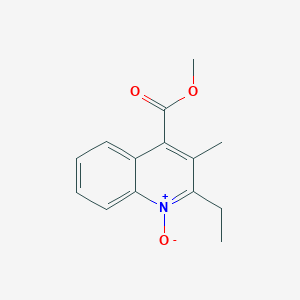
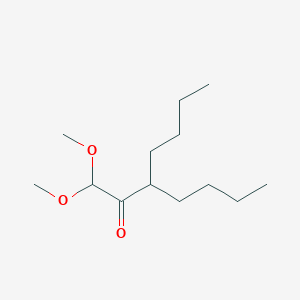
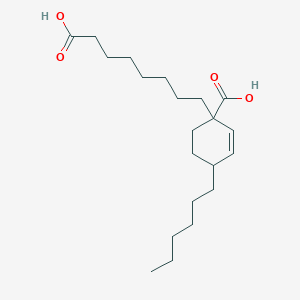
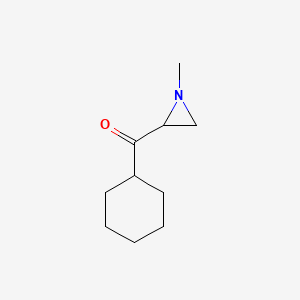
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)
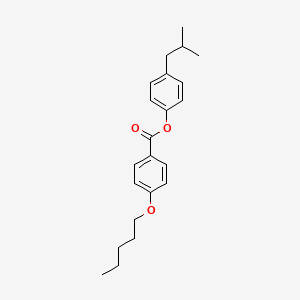
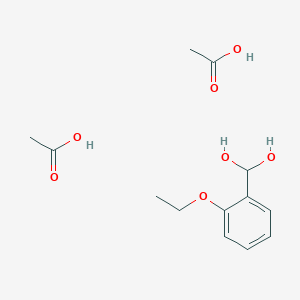
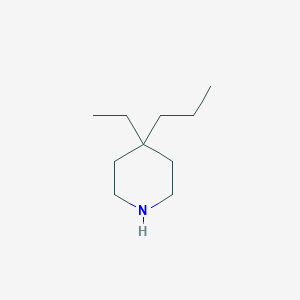

![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)
![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)
